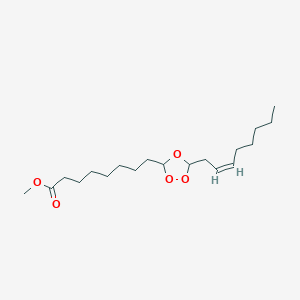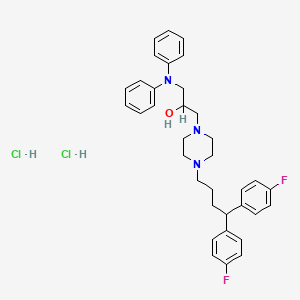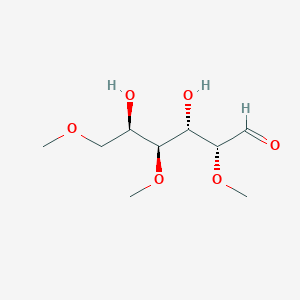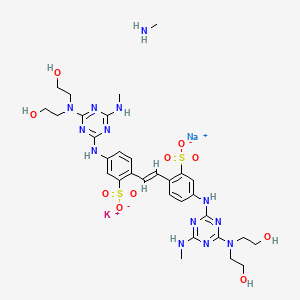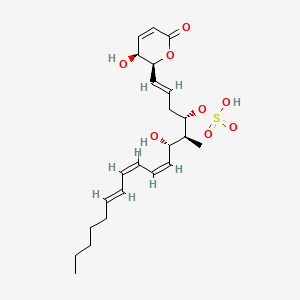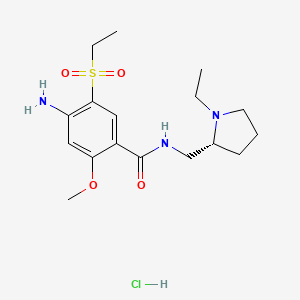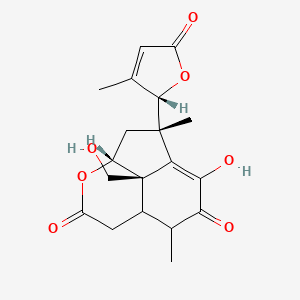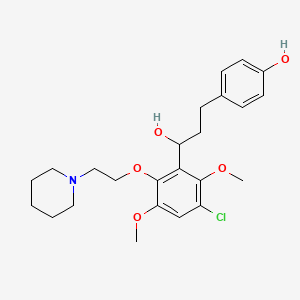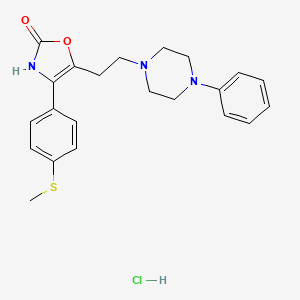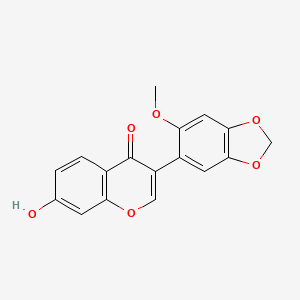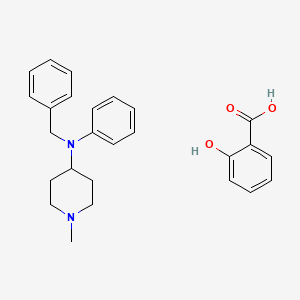
Bamipine salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bamipine salicylate is a pharmaceutical compound known for its antihistamine and anticholinergic properties. It is primarily used as an antipruritic agent, which means it helps relieve itching. This compound is often applied topically in the form of ointments or gels to treat allergic skin reactions and insect bites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bamipine salicylate involves the reaction of bamipine with salicylic acid. Bamipine itself is synthesized through a multi-step process starting from piperidine derivatives. The key steps include:
N-Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base to form N-benzylpiperidine.
N-Methylation: The N-benzylpiperidine is then methylated using methyl iodide.
N-Phenylation: The final step involves the reaction of the N-methyl-N-benzylpiperidine with phenylmagnesium bromide to form bamipine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Bamipine salicylate undergoes several types of chemical reactions, including:
Oxidation: Bamipine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert bamipine to its corresponding amine derivatives.
Substitution: Bamipine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives of bamipine.
Reduction: Amine derivatives of bamipine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bamipine salicylate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of antihistamines and their interactions with other molecules.
Biology: Researchers use this compound to investigate the mechanisms of allergic reactions and the role of histamine in these processes.
Medicine: It is studied for its potential use in treating various allergic conditions and its effectiveness compared to other antihistamines.
Mechanism of Action
Bamipine salicylate exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding to these receptors and causing allergic symptoms. The compound also has anticholinergic properties, which means it can block the action of acetylcholine, a neurotransmitter involved in various physiological functions. This dual action helps in reducing itching and other allergic symptoms .
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar antihistamine and anticholinergic properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.
Hydroxyzine: An antihistamine with sedative properties used to treat anxiety and allergies.
Comparison:
Diphenhydramine: Both bamipine salicylate and diphenhydramine are effective in treating allergic reactions, but this compound is primarily used topically, whereas diphenhydramine is available in both oral and topical forms.
Chlorpheniramine: Chlorpheniramine is less sedative compared to this compound, making it more suitable for daytime use.
Properties
CAS No. |
56499-37-7 |
|---|---|
Molecular Formula |
C26H30N2O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C19H24N2.C7H6O3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;8-6-4-2-1-3-5(6)7(9)10/h2-11,19H,12-16H2,1H3;1-4,8H,(H,9,10) |
InChI Key |
KPPSLHAABXQQOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



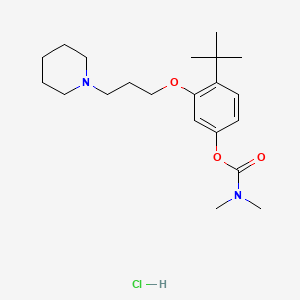
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)
